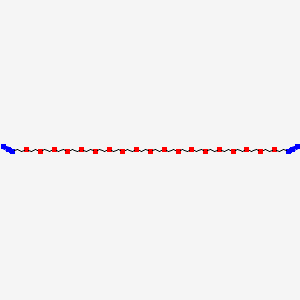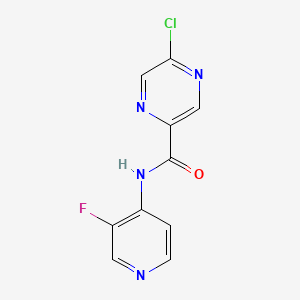
5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and pyridine rings.
Métodos De Preparación
The synthesis of 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-fluoropyridin-4-amine to yield the desired carboxamide . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential anti-tubercular activity.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit the synthesis of essential proteins or enzymes required for bacterial growth and replication. The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with bacterial enzymes .
Comparación Con Compuestos Similares
Similar compounds to 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide include other pyrazine and pyridine derivatives such as:
Pyrazinamide: A well-known anti-tubercular drug.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with potential anti-tubercular activity.
Fluoropyridines: Compounds with similar fluorine substitution patterns that exhibit various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H6ClFN4O |
|---|---|
Peso molecular |
252.63 g/mol |
Nombre IUPAC |
5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H6ClFN4O/c11-9-5-14-8(4-15-9)10(17)16-7-1-2-13-3-6(7)12/h1-5H,(H,13,16,17) |
Clave InChI |
JOJUPYXIUMVRLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1NC(=O)C2=CN=C(C=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[16-borono-3,11,19-tris(2-ethylhexyl)-3,11,19-triazapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaen-6-yl]boronic acid](/img/structure/B13710772.png)
![3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile](/img/structure/B13710774.png)
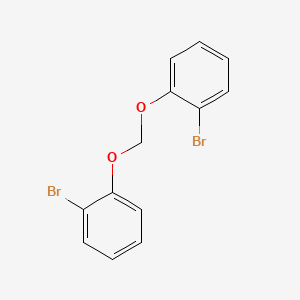

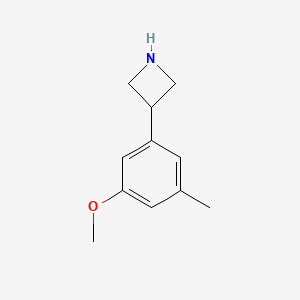
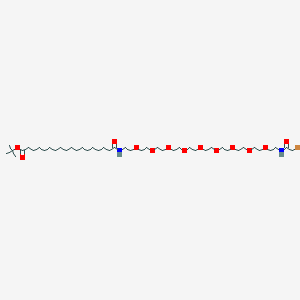
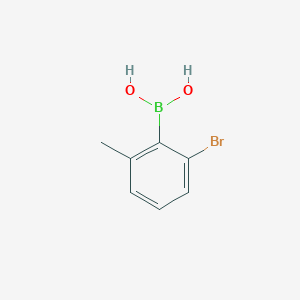
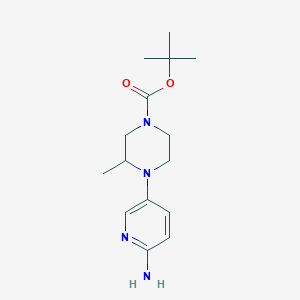
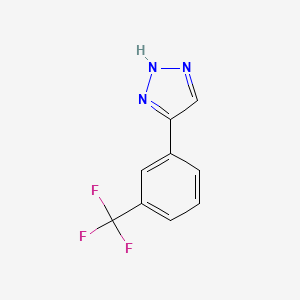


![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
